Superior In Vivo Efficacy: DCQX Attenuates Cocaine-Induced Convulsions, Unlike AMPA-Selective NBQX
In a direct head-to-head in vivo comparison in Swiss Webster mice, the NMDA/glycine site antagonist DCQX (6,7-dichloroquinoxaline-2,3-dione), a synonym for 6-Chloroquinoxaline-2,3-diol, significantly attenuated cocaine-induced convulsions. In stark contrast, the structurally related but AMPA-selective antagonist NBQX failed to provide statistically significant protection in the same assay [1].
| Evidence Dimension | In vivo efficacy against cocaine-induced convulsions |
|---|---|
| Target Compound Data | Significant attenuation of convulsions |
| Comparator Or Baseline | NBQX (1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide) |
| Quantified Difference | Statistically significant protection for DCQX; no significant protection for NBQX |
| Conditions | Swiss Webster mice, cocaine-induced convulsion model, pretreatment protocol |
Why This Matters
This in vivo selectivity validates the compound's specific NMDA/glycine mechanism and demonstrates that generic quinoxalinedione analogs are not interchangeable, which is crucial for researchers studying excitotoxicity or developing neuroprotective agents.
- [1] Matsumoto, R. R., et al. (1997). Novel NMDA/glycine site antagonists attenuate cocaine-induced behavioral toxicity. European Journal of Pharmacology, 338(3), 233-242. View Source
